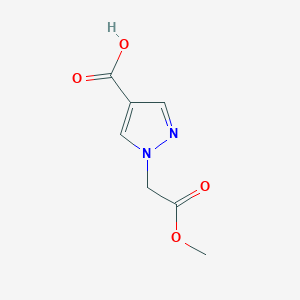
Dihidrocloruro de 3-(piperidin-2-il)piridina
Descripción general
Descripción
“3-(Piperidin-2-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 31945-06-9. It has a molecular weight of 235.16 and its IUPAC name is (2S)-2-(3-pyridinyl)piperidine dihydrochloride .
Molecular Structure Analysis
The InChI code for “3-(Piperidin-2-yl)pyridine dihydrochloride” is 1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m0../s1 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .
Mecanismo De Acción
Target of Action
Piperidine and pyridine derivatives are known to interact with a variety of targets. For instance, some piperidine derivatives have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
The mode of action of piperidine and pyridine derivatives can vary widely depending on the specific compound and its targets. Some may work by inhibiting enzymes, others may block receptor sites, and still others may interfere with cell signaling pathways
Biochemical Pathways
Piperidine and pyridine derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly affect its bioavailability and efficacy. These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the tissues it encounters in the body
Result of Action
The molecular and cellular effects of a compound’s action depend on its targets and mode of action. These effects can range from changes in cell signaling and gene expression to alterations in cell growth and survival
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other molecules
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Piperidin-2-yl)pyridine dihydrochloride in lab experiments is its high solubility in water, which makes it easy to work with. However, 3-(Piperidin-2-yl)pyridine dihydrochloride can be difficult to synthesize in large quantities, which can limit its use in certain experiments. Additionally, 3-(Piperidin-2-yl)pyridine dihydrochloride can be expensive to produce, which can make it difficult to use in large-scale studies.
Direcciones Futuras
There are many potential future directions for research involving 3-(Piperidin-2-yl)pyridine dihydrochloride. One area of interest is the development of 3-(Piperidin-2-yl)pyridine dihydrochloride-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the optimization of the synthesis method for 3-(Piperidin-2-yl)pyridine dihydrochloride, which could lead to increased yields and purity of the product. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(Piperidin-2-yl)pyridine dihydrochloride on the body.
Aplicaciones Científicas De Investigación
Diseño y Síntesis de Fármacos
Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos y desempeñan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .
Aplicaciones Anticancerígenas
Se diseñó una serie de derivados de 2-amino-4-(1-piperidina) piridina, que incluyen "Dihidrocloruro de 3-(piperidin-2-il)piridina", como inhibidor dual de la quinasa del linfoma anaplásico resistente a Crizotinib (ALK) y la quinasa del oncogen 1 c-ros (ROS1) . Se encontró que varios alcaloides de piperidina aislados de hierbas naturales exhibían efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo .
Aplicaciones Antivirales
Los derivados de piperidina han mostrado potencial como agentes antivirales . Los mecanismos específicos de acción aún están bajo investigación, pero la presencia del núcleo de piperidina es crucial .
Aplicaciones Antimaláricas
Los derivados de piperidina también se han utilizado en el desarrollo de fármacos antimaláricos . Las relaciones específicas estructura-actividad todavía se están explorando .
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de piperidina han demostrado propiedades antimicrobianas y antifúngicas . Estos compuestos podrían potencialmente desarrollarse en nuevas clases de antibióticos y medicamentos antifúngicos .
Aplicaciones Antihipertensivas
Los derivados de piperidina se han utilizado en el desarrollo de fármacos antihipertensivos . Estos compuestos pueden ayudar a regular la presión arterial y podrían ser beneficiosos para pacientes con hipertensión .
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de piperidina han mostrado potencial como agentes analgésicos y antiinflamatorios . Estos compuestos podrían potencialmente desarrollarse en nuevas clases de analgésicos y medicamentos antiinflamatorios .
Aplicaciones Antipsicóticas
Los derivados de piperidina se han utilizado en el desarrollo de fármacos antipsicóticos . Estos compuestos pueden ayudar a regular el estado de ánimo y podrían ser beneficiosos para pacientes con trastornos de salud mental .
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Análisis Bioquímico
Biochemical Properties
3-(Piperidin-2-yl)pyridine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it can bind to specific receptors in the nervous system, influencing neurotransmitter release and uptake . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in pharmacological studies.
Cellular Effects
The effects of 3-(Piperidin-2-yl)pyridine dihydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production . These cellular effects underscore the compound’s potential in therapeutic applications and its impact on cellular physiology.
Molecular Mechanism
At the molecular level, 3-(Piperidin-2-yl)pyridine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, it can activate certain receptors, leading to downstream signaling events that influence cellular responses . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic targets.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Piperidin-2-yl)pyridine dihydrochloride in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its efficacy . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These findings highlight the importance of temporal dynamics in the compound’s biochemical effects.
Dosage Effects in Animal Models
In animal models, the effects of 3-(Piperidin-2-yl)pyridine dihydrochloride vary with different dosages. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, toxic effects have been observed, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications and the need for thorough toxicity studies.
Propiedades
IUPAC Name |
3-piperidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZQNZVYCJLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934525 | |
| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143924-48-5, 15251-47-5 | |
| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anabasine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxypropanesulfonamido)-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B1652335.png)





![N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate](/img/structure/B1652346.png)


![1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol](/img/structure/B1652351.png)

![Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B1652354.png)
![2-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)-2-phenylacetamide](/img/structure/B1652356.png)

